3,5-Difluoro-4-hydroxybenzimidamide
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Overview
Description
3,5-Difluoro-4-hydroxybenzimidamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with an imidamide group. This compound has garnered interest due to its potential use in biochemical studies and as a fluorophore in imaging applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-hydroxybenzimidamide typically involves the introduction of fluorine atoms and the hydroxyl group onto a benzene ring, followed by the formation of the imidamide group. One common method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents. The imidamide group is then formed through a reaction with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3,5-Difluoro-4-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a fluorophore for imaging applications, particularly in live-cell imaging due to its non-toxic and cell-permeable properties.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. As a fluorophore, it fluoresces when its benzene ring is fixed in a planar conformation. This property is exploited in imaging applications where the compound binds to specific targets, allowing for visualization under fluorescence microscopy. The exact molecular targets and pathways may vary depending on the specific application and experimental conditions.
Comparison with Similar Compounds
3,5-Difluoro-4-hydroxybenzimidamide can be compared with other similar compounds such as:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: Another fluorophore with similar structural features but different applications.
3,5-Difluoro-4-hydroxybenzoic acid: A compound with similar functional groups but different reactivity and applications.
4-Hydroxybenzimidamide: Lacks the fluorine atoms, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of fluorine atoms and the imidamide group, which imparts distinct chemical and physical properties, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C7H6F2N2O |
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Molecular Weight |
172.13 g/mol |
IUPAC Name |
3,5-difluoro-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,12H,(H3,10,11) |
InChI Key |
XMYOTBNHIQJJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(=N)N |
Origin of Product |
United States |
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